molecular formula C11H18O4 B13597908 4-Oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylicacid

4-Oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylicacid

Cat. No.: B13597908
M. Wt: 214.26 g/mol
InChI Key: QPIIUZYHROFOAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a ketone group at position 4, a carboxylic acid group at position 1, and a propan-2-yloxy (isopropoxy)methyl substituent at the same carbon as the carboxylic acid. The compound’s nomenclature follows IUPAC rules, where "oxo-" is used as a prefix when another group (here, the carboxylic acid) holds priority as the principal functional group . The isopropoxymethyl group introduces ether functionality, which may influence solubility, reactivity, and intermolecular interactions compared to simpler cyclohexanecarboxylic acid derivatives.

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

4-oxo-1-(propan-2-yloxymethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H18O4/c1-8(2)15-7-11(10(13)14)5-3-9(12)4-6-11/h8H,3-7H2,1-2H3,(H,13,14)

InChI Key

QPIIUZYHROFOAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1(CCC(=O)CC1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Introduction of the Oxo Group: The oxo group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the Propan-2-yloxy Methyl Group: This step involves the reaction of the cyclohexane derivative with propan-2-ol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of 4-Oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, strong bases such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various alkoxy derivatives.

Scientific Research Applications

4-Oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid is utilized in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Oxo-1-[(propan-2-yloxy)methyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The carboxylic acid group can also form ionic bonds with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Classification

Carboxylic Acid Derivatives with Ether/Thioether Groups
  • 4-Oxo-1-cyclohexanecarboxylic acid (simplest analog): No ether substituent; serves as a baseline for comparing the effects of the isopropoxymethyl group. Lacks the steric bulk and lipophilicity introduced by the propan-2-yloxy moiety .
  • 4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid (CAS 1184771-07-0): Contains a tetrahydrofuran-derived substituent instead of isopropoxymethyl.
Sulfonamide-Functionalized Cyclohexanecarboxylic Acids
  • 4-[(2,4-Dichlorobenzenesulfonamido)methyl]cyclohexane carboxylic acid: Melting point: 191°C; molecular weight: 366.25 g/mol.
  • 4-{[(Naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid: Crystal structure analysis reveals extensive hydrogen bonding (O–H···O and N–H···O interactions), stabilizing the lattice . Similar compounds are used in metal ion complexation studies .
Aromatic-Substituted 4-Oxocyclohexanecarboxylic Acids
  • Commercial availability as a research chemical (95% purity) highlights its relevance in medicinal chemistry .
  • 4-Oxo-1-(p-tolyl)cyclohexanecarboxylic acid (CAS 887978-52-1):

    • Structural isomer of the o-tolyl derivative; para-substitution may alter solubility and crystallinity .
Hydroxy-Substituted Cyclohexanecarboxylic Acids
  • cis-4-Hydroxycyclohexane-1-carboxylic acid: pKa ≈ 4.82; hydroxyl group increases acidity compared to non-hydroxylated analogs. Stereochemistry (cis vs. trans) significantly impacts physicochemical properties .

Physical and Chemical Properties Comparison

Compound Name Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound Data unavailable 244.28 (calculated) Carboxylic acid, ether, ketone Moderate lipophilicity from ether
4-Oxo-1-cyclohexanecarboxylic acid Not reported 156.17 Carboxylic acid, ketone Baseline for substituent effects
4-[(2,4-Dichlorobenzenesulfonamido)methyl]cyclohexane carboxylic acid 191 366.25 Sulfonamide, carboxylic acid High melting point due to polarity
4-Oxo-1-(o-tolyl)cyclohexanecarboxylic acid Not reported 260.30 Aryl, carboxylic acid, ketone Potential for aromatic interactions
cis-4-Hydroxycyclohexane-1-carboxylic acid Not reported 158.19 Hydroxyl, carboxylic acid pKa ~4.82; stereochemistry-dependent properties

Structural and Functional Implications

  • Ether vs. Sulfonamide Groups :

    • Ether-containing derivatives (e.g., target compound) exhibit lower polarity and melting points compared to sulfonamides, which form stronger hydrogen bonds .
    • Sulfonamide groups enhance biological activity, as seen in cancer therapeutics .
  • Aromatic vs. Aliphatic Substituents :

    • Aryl groups (e.g., o-tolyl) increase molecular rigidity and may improve binding to hydrophobic targets .
    • Aliphatic substituents (e.g., isopropoxymethyl) improve solubility in organic solvents.
  • Hydrogen Bonding and Crystal Packing: Carboxylic acid and ketone groups facilitate hydrogen bonding, influencing crystallization behavior .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.